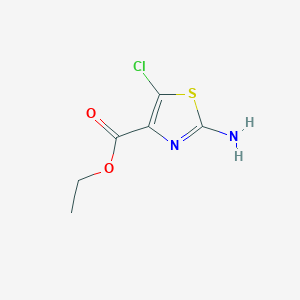

Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILQJAVCOAVWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617941 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136539-01-0 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ethyl 2-Chloroacetoacetate and Thiourea Condensation

CN103664819A describes a condensation method using ethyl 2-chloroacetoacetate and thiourea in ethanol, yielding ethyl 2-amino-4-methylthiazole-5-carboxylate. While designed for a methyl-substituted analog, substituting 2-chloroacetoacetate with 5-chloro variants could adapt this route for the target compound.

Procedure :

-

Base-Mediated Condensation : Sodium carbonate (0.01–0.1 wt ratio) deprotonates thiourea, facilitating nucleophilic attack on ethyl 2-chloroacetoacetate at 40–55°C.

-

Cyclization : Heating to 60–70°C for 5–5.5 hours forms the thiazole ring.

-

Workup : Distillation removes ethanol, and pH adjustment to 9–10 precipitates the product.

Yield and Purity :

-

Reported yields exceed 98% for the methyl variant, though chloro-substituted analogs may require longer reaction times.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Scalability

The CN117777051B method’s use of bromine poses safety challenges but offers direct chlorination, whereas the CN103664819A route avoids hazardous reagents but requires halogenated starting materials.

Functional Group Compatibility

-

Amino Group Stability : Both methods preserve the 2-amino group during chlorination, critical for downstream derivatization.

-

Ester Hydrolysis Risk : Alkaline workup in CN103664819A necessitates careful pH control to prevent ester saponification.

Emerging Techniques and Mechanistic Insights

Activité Biologique

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is . The presence of the amino group and the chlorothiazole moiety contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to modulation of metabolic pathways. For instance, derivatives of thiazole compounds have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

- Anticancer Properties : this compound has been investigated for its anticancer activity. Studies have indicated that similar compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the efficacy of this compound derivatives on human chronic myeloid leukemia (K562) cells. Results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting potential for therapeutic applications in oncology .

- Enzyme Inhibition Studies : Research focused on the inhibition of DHFR by thiazole derivatives, including this compound. The study reported an IC50 value of 0.06 µM for one derivative, highlighting the compound's potential as a lead structure for drug development targeting folate metabolism in cancer therapy .

- Antimicrobial Evaluation : A comprehensive evaluation of various thiazole derivatives showed that compounds similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 2-amino-5-chlorothiazole-4-carboxylate has shown notable antimicrobial properties. Research by Desai et al. demonstrated its efficacy against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains such as Candida albicans and Aspergillus niger . Balkan et al. also reported significant inhibitory effects against Gram-positive bacteria and yeasts when synthesizing new thiazolo[4,5-d]pyrimidines derived from this compound .

Anticancer Potential

Numerous studies have explored the anticancer potential of derivatives of this compound. For instance, El-Subbagh et al. prepared several derivatives that exhibited significant antitumor activity against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) . One particular derivative demonstrated high selectivity and no toxicity against normal cells while effectively delaying tumor growth in xenograft models .

Case Study: Antitumor Activity

A notable study involved the synthesis of ethyl 2-substituted-aminothiazole derivatives, which were evaluated for their antitumor activity against 60 human tumor cell lines. One compound significantly reduced the cell population in the S phase and increased the apoptotic fraction in A2780 cells .

Agricultural Applications

Pesticide Development

The compound is utilized in formulating crop protection products, enhancing the efficacy of pesticides and fungicides. Its ability to improve crop yield and quality makes it valuable in the agricultural sector . The incorporation of this compound into pesticide formulations has been shown to increase their effectiveness against various pests.

Material Science Applications

Novel Material Synthesis

Research is ongoing into the potential of this compound in creating novel materials with specific properties such as improved thermal stability and resistance to degradation . This application is particularly relevant in developing materials for electronics and protective coatings.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. These studies contribute to a deeper understanding of biological pathways and disease mechanisms . The compound's ability to interact with various biological targets makes it a crucial tool in drug discovery processes.

Data Summary Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiazole Derivatives

The structural and functional attributes of ethyl 2-amino-5-chlorothiazole-4-carboxylate are best understood through comparisons with analogous thiazole-based compounds.

Substituent Effects on Physical and Chemical Properties

Key substituent-driven differences are summarized in Table 1:

*Inferred from analogs in ; experimental data pending confirmation.

Key Observations :

- Electron Effects: The amino group at position 2 activates the thiazole ring toward electrophilic substitution, whereas the chloro group at position 5 withdraws electron density, creating a polarized ring system. This contrasts with nitro-substituted analogs (e.g., 5-nitro derivatives), where strong electron withdrawal reduces ring reactivity .

- Solubility : The ethyl carboxylate group improves solubility in organic solvents compared to free acids (e.g., 2-chlorothiazole-4-carboxylic acid in ). However, nitro or bulky aryl substituents (e.g., in ) reduce aqueous solubility.

- Thermal Stability : Melting points correlate with substituent polarity; chloro and nitro groups enhance crystalline packing (higher mp) compared to methoxy or alkyl groups.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-5-chlorothiazole-4-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via cyclization or acylation reactions. For example, a related thiazole derivative was prepared by refluxing ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride at 140–150°C for 1 hour, followed by recrystallization from ethanol to achieve high purity . Optimization strategies include:

- Adjusting stoichiometric ratios (e.g., acetic anhydride at 2:1 molar excess).

- Employing inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitoring reaction progress via TLC or HPLC to determine endpoints.

Q. What purification techniques are most effective for isolating high-purity this compound?

Recrystallization from ethanol is widely used, achieving >95% purity for similar thiazole carboxylates . For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1 v/v) resolves structural analogs . Centrifugal partition chromatography is recommended for thermally sensitive derivatives.

Q. Which spectroscopic methods are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the aromatic/thiazole regions.

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error.

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side products like halogen scrambling or over-acylation?

- Use low-temperature acylation (0–5°C) with slow reagent addition to minimize over-acylation.

- Substitute acetic anhydride with N-acetylimidazole for selective amine protection .

- Monitor halogen stability via LC-MS; employ scavengers (e.g., AgNO₃) to trap free chloride ions.

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

- Perform DFT calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra (TD-DFT) to correlate experimental λ_max values with electronic transitions .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software is recommended?

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Performing variable-temperature NMR (-40°C to +60°C) to assess dynamic processes.

- Cross-referencing with X-ray structures to validate bond lengths/angles .

- Using explicit solvent models (e.g., PCM for ethanol) in DFT calculations.

Q. What strategies exist for determining absolute configuration when single-crystal X-ray data is ambiguous?

- Resonant scattering experiments with Cu Kα radiation enhance anomalous dispersion effects.

- Vibrational circular dichroism (VCD) coupled with DFT-simulated spectra (B3PW91/cc-pVDZ).

- Mosher ester analysis for diastereomeric derivatives to infer relative configuration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points or spectral data across literature sources?

Q. What experimental controls are essential when observing unexpected biological activity in derivatives?

- Include scaffold-negative controls (e.g., unsubstituted thiazole carboxylates).

- Perform dose-response assays to rule out non-specific effects.

- Validate target engagement via SPR or ITC binding studies.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value/Software | Reference |

|---|---|---|

| Refinement Program | SHELXL-2018 | |

| Data Processing | WinGX v2022.1 | |

| Anisotropic Displacement | ADPs < 0.05 Ų |

Q. Table 2. Reaction Optimization Checklist

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 140–150°C (reflux) | Yield ↑ |

| Solvent | Anhydrous ethanol | Purity ↑ |

| Stoichiometry | 2:1 (Ac₂O:amine) | Side ↓ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.